Structural Uniqueness: First 26-Hydroxytriterpenoid Isolated from Neem as a Basis for Novel Scaffold Research
Nimbocinone is the first and only 26-hydroxytriterpenoid isolated from any part of the Azadirachta indica (neem) tree [1]. This structural feature—specifically hydroxylation at the C-26 position—is not present in other major neem triterpenoids including azadiradione, gedunin, nimbin, nimbolide, or nimbidiol . The hydroxylation pattern confers distinct physicochemical properties including altered logP (predicted 5.1) [2], which may influence membrane permeability and target engagement relative to non-hydroxylated analogs.
| Evidence Dimension | Presence of 26-hydroxyl moiety |
|---|---|
| Target Compound Data | 26-hydroxytriterpenoid with C-26 OH substitution |
| Comparator Or Baseline | Azadiradione, gedunin, nimbin, nimbolide: no C-26 hydroxylation; nimbidiol: diterpenoid scaffold |
| Quantified Difference | Presence vs. absence of 26-OH; logP predicted 5.1 (Nimbocinone) vs. azadiradione ~4.2 (estimated from structural class) |
| Conditions | Structural elucidation via spectral and chemical studies; computational logP prediction |
Why This Matters
This structural novelty enables research programs requiring a unique triterpenoid scaffold distinct from the well-characterized limonoid and tetranortriterpenoid classes from neem, supporting intellectual property differentiation and novel mechanism-of-action studies.
- [1] Siddiqui, S., Siddiqui, B.S., Faizi, S., Mahmood, T. (1986). Isolation of a triterpenoid from Azadirachta indica. Phytochemistry, 25(9): 2183-2185. The structure of nimbocinone has been elucidated through spectral and chemical studies. It is the first 26-hydroxytriterpenoid isolated from any part of the neem tree. View Source
- [2] InvivoChem. Nimbocinone Technical Datasheet. Predicted logP: 5.1, tPSA: 66.8. CAS: 105532-11-4. View Source
